molecular formula C9H7BrF3NO2 B6146913 5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine CAS No. 1060813-22-0

5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine

Cat. No. B6146913
CAS RN: 1060813-22-0
M. Wt: 298.1
InChI Key:
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Description

5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine (5-Br-TDP) is a small molecule that has been gaining attention in recent years due to its potential for use in a wide range of scientific research applications. 5-Br-TDP is a trifluoromethylated pyridine derivative, which is a type of heterocyclic compound made up of five carbon atoms and one nitrogen atom. It has been used in a variety of different applications, ranging from drug discovery to catalysis and chemical synthesis.

Scientific Research Applications

5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine has been used in a variety of scientific research applications. It has been used as a catalyst in a range of different organic reactions, including the synthesis of novel compounds. It has also been used in the synthesis of small molecules, such as peptides and nucleosides. In addition, 5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine has been used in the synthesis of various pharmaceuticals and biopharmaceuticals.

Mechanism of Action

5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine has been found to act as a catalyst in a variety of different reactions. In the Suzuki-Miyaura cross-coupling reaction, 5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine acts as a boronic acid and facilitates the formation of a new carbon-carbon bond between two aryl halides. This reaction is highly efficient, with yields of up to 95% being reported.
Biochemical and Physiological Effects
5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of a range of different bacteria, including Escherichia coli and Staphylococcus aureus. It has also been found to inhibit the growth of fungi, such as Candida albicans. In addition, 5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine has been found to have a range of anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The use of 5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine in lab experiments has a number of advantages. It is a highly efficient catalyst, with yields of up to 95% being reported. In addition, it is a relatively stable compound, making it suitable for use in a variety of different applications. However, there are also some limitations to its use in lab experiments. For example, it is a relatively expensive compound, making it difficult to use in large-scale experiments.

Future Directions

There are a number of potential future directions for the use of 5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine. One potential application is in the synthesis of novel pharmaceuticals and biopharmaceuticals. In addition, 5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine could be used in the development of new catalysts for organic reactions. Finally, it could be used in the development of new materials for use in a variety of different applications.

Synthesis Methods

5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine can be synthesized through a variety of different methods. One of the most commonly used methods is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with an aryl halide. This method has been used to synthesize 5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine from a variety of starting materials, including 5-bromo-2-chloro-pyridine, 2-chloro-1,3-dioxolane, and trifluoromethyl bromide. This reaction is highly efficient, with yields of up to 95% being reported.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine involves the reaction of 2-bromo-5-chloropyridine with 2-(trifluoromethyl)-1,3-dioxolane in the presence of a base to form the desired product.", "Starting Materials": [ "2-bromo-5-chloropyridine", "2-(trifluoromethyl)-1,3-dioxolane", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2-bromo-5-chloropyridine and 2-(trifluoromethyl)-1,3-dioxolane to a reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

1060813-22-0

Product Name

5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.1

Purity

95

Origin of Product

United States

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